

role of 2-AHA-cAMP in studying cAMP signaling pathways

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Compound of Interest

Compound Name: 2-AHA-cAMP

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An In-depth Technical Guide on the Role of **2-AHA-cAMP** in Studying cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

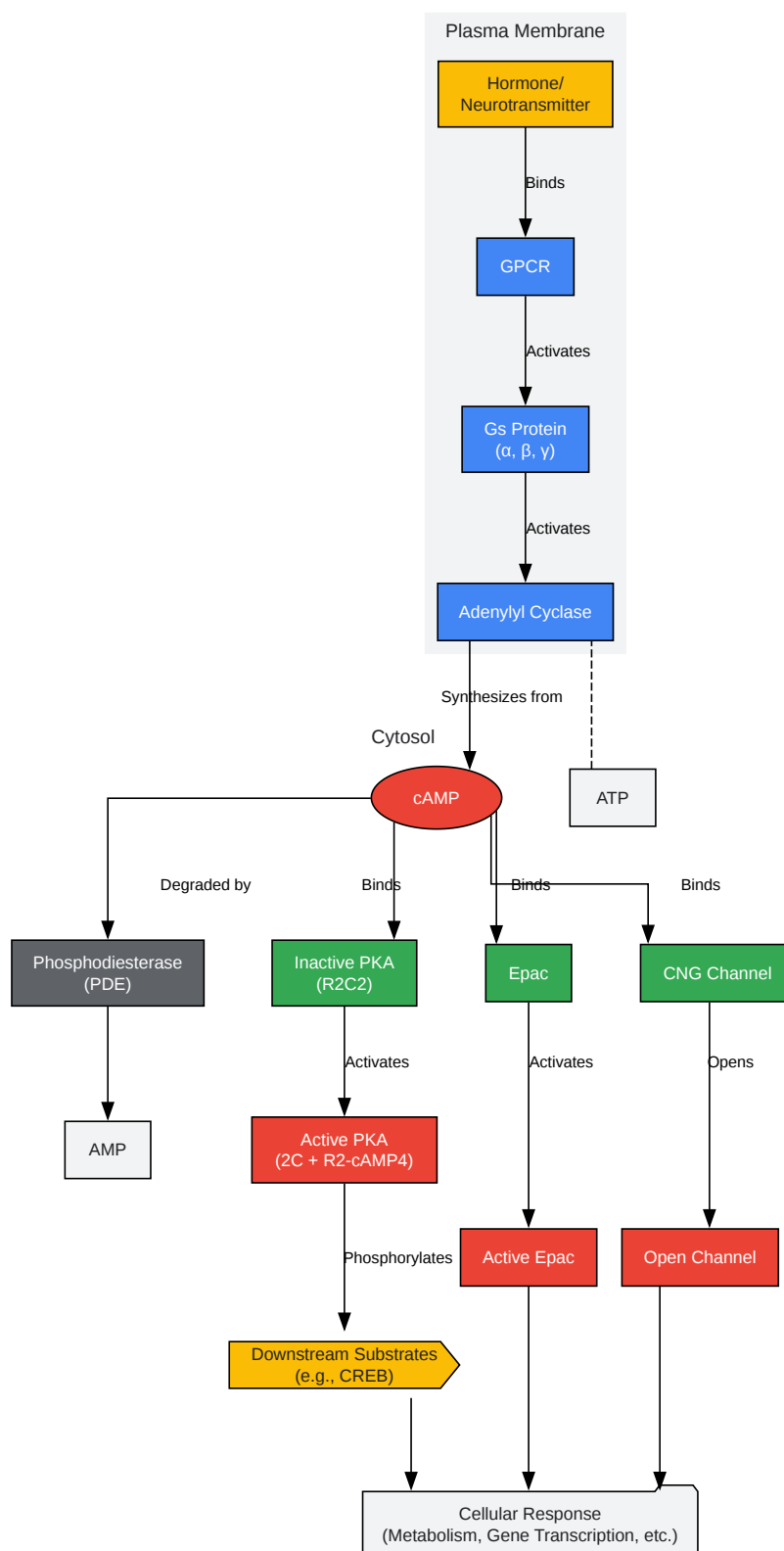
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signal transduction, mediating the effects of numerous hormones and neurotransmitters.^{[1][2][3]} The intracellular concentration of cAMP is tightly regulated by the activities of adenylyl cyclases (ACs) and phosphodiesterases (PDEs).^{[1][3][4]} cAMP exerts its effects primarily through three main targets: Protein Kinase A (PKA), Exchange Protein Activated by cAMP (Epac), and cyclic nucleotide-gated ion channels (CNGCs).^{[2][3][5][6]} Understanding the complex, compartmentalized nature of cAMP signaling requires specialized tools to isolate and identify the proteins that constitute these signaling networks.

2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (**2-AHA-cAMP**) is a synthetic analog of cAMP designed precisely for this purpose. It serves as a powerful chemical probe for exploring the cAMP interactome.^{[7][8]} This analog retains the core structure necessary to bind and activate cAMP-dependent proteins, such as PKA.^{[7][9]} Crucially, it features a C2-position modification with an aminohexylamino (AHA) spacer, which provides a free terminal primary amino group.^{[7][9][10]} This functional group is the key to its utility, allowing for its covalent immobilization onto solid supports like agarose beads or conjugation to various tags, such as fluorophores and photoreactive groups.^{[7][11]} This guide provides a comprehensive overview

of **2-AHA-cAMP**, its applications, and detailed protocols for its use in dissecting cAMP signaling pathways.

The cAMP Signaling Pathway: An Overview

The canonical cAMP signaling cascade begins with the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. This activates an associated stimulatory G protein (Gs), whose α -subunit dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[\[2\]](#)[\[4\]](#) The rise in intracellular cAMP concentration leads to the activation of downstream effectors. PKA, a primary effector, is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[\[6\]](#) The binding of cAMP to the R subunits causes a conformational change that releases the active C subunits, which then phosphorylate a multitude of substrate proteins, leading to a cellular response.[\[3\]](#)[\[6\]](#)[\[12\]](#)



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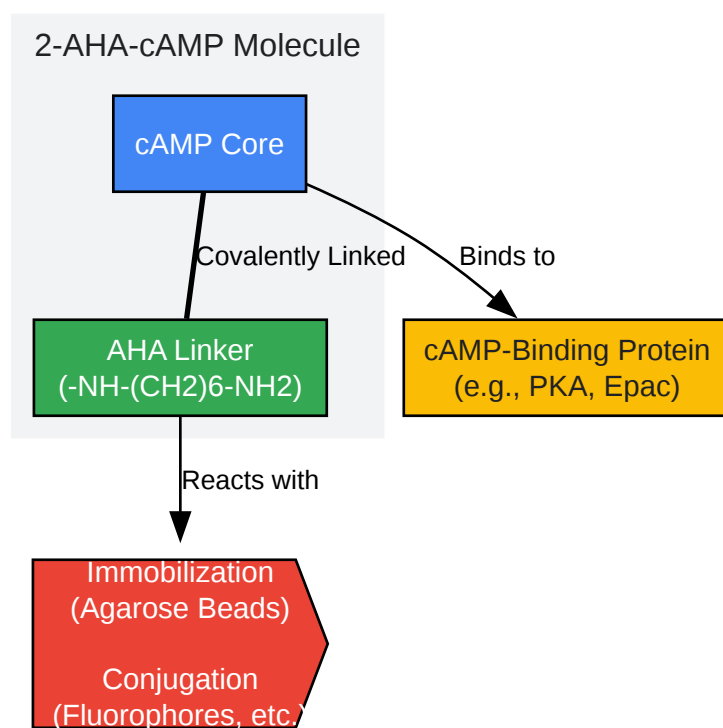
Caption: The canonical cAMP signaling pathway. (Max Width: 760px)

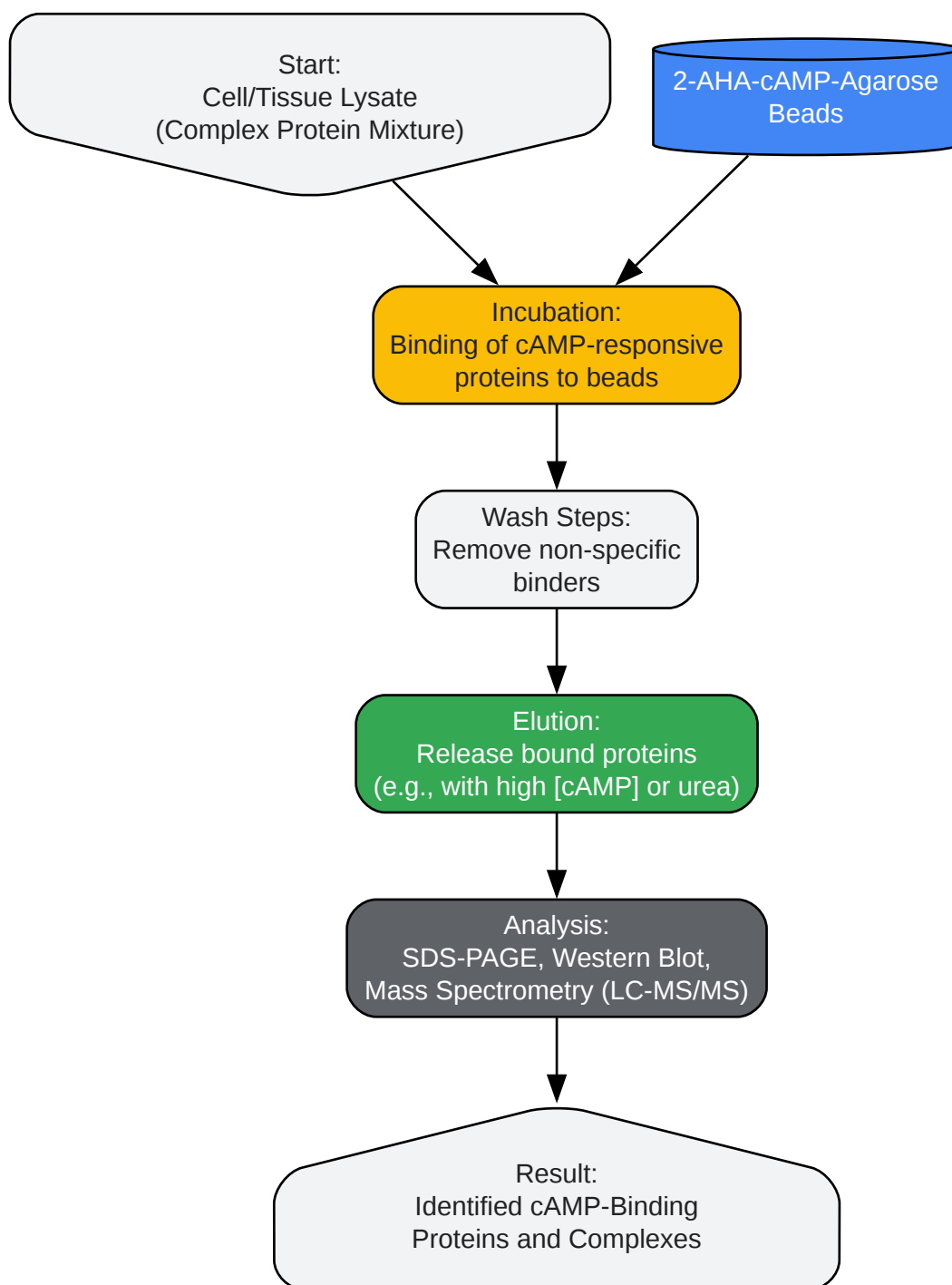
Properties and Mechanism of 2-AHA-cAMP

2-AHA-cAMP is an analog of natural cAMP and functions as an activator of cAMP-dependent protein kinase.^[7] Its key feature is the aminohexylamino spacer attached to the C2 position of the adenine ring. This spacer provides a reactive primary amine, which is crucial for its application as a research tool, without significantly disrupting the molecule's ability to bind to the regulatory subunits of PKA.

Property	Value	Reference
Full Chemical Name	2-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate	
CAS Number	214276-80-9	[11]
Molecular Formula	C ₁₆ H ₂₆ N ₇ O ₆ P	[9][11]
Molecular Weight	443.4 g/mol	[11]
Purity (HPLC)	> 98%	[11]
Absorption Max (λ _{max})	258 nm	[11]
Molar Extinction Coeff.	12,600 L·mol ⁻¹ ·cm ⁻¹	[11]
Primary Function	PKA Activator; Affinity Chromatography Ligand	[7][11]

The logic behind using **2-AHA-cAMP** is its bifunctional nature. The cAMP moiety acts as the "bait," selectively interacting with cAMP-binding proteins, while the AHA linker serves as the "hook," enabling the entire complex to be captured or visualized.





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